![molecular formula C20H14ClN3O3S B2498623 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide CAS No. 1260903-56-7](/img/structure/B2498623.png)

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives typically involves the use of electrophilic building blocks, such as 2-Chloro-N-phenylacetamide, through a series of reactions that enable the formation of the desired ring structures. For instance, Janardhan et al. (2014) described a method for producing fused thiazolo[3,2-a]pyrimidinones, which shares a synthetic pathway relevant to the target compound, involving the elimination of by-products like aniline or 2-aminobenzothiazole to yield the final product with acceptable yields. Microwave-assisted synthesis has also been reported as an efficient method to obtain thieno[2,3-d]pyrimidin-4-one derivatives, emphasizing the role of rapid heating in promoting the cyclization and substitution reactions necessary for thienopyrimidine formation (Hesse, Perspicace, & Kirsch, 2007).

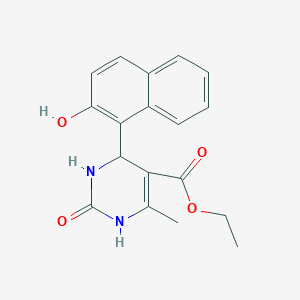

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives, including our compound of interest, has been extensively studied using analytical and spectral studies, along with X-ray crystallography. These techniques confirm the arrangement of atoms within the molecule and the presence of specific functional groups that define its chemical behavior. For instance, crystallographic analysis has provided insights into the orientation of the thiophene and pyrimidine rings and their substitutions, which are critical for understanding the compound's reactivity and interactions (Huang et al., 2020).

Chemical Reactions and Properties

Thienopyrimidine derivatives participate in various chemical reactions, reflecting their rich chemistry. These reactions include condensation with different electrophiles, nucleophilic substitutions, and transformations under specific conditions such as microwave irradiation or with the aid of catalysts. These reactions not only demonstrate the synthetic versatility of thienopyrimidines but also their potential as intermediates for further chemical modifications (Song, 2007).

Applications De Recherche Scientifique

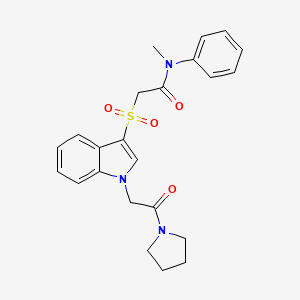

Synthetic Pathways and Chemical Modifications

Research into the synthesis and modification of thienopyrimidine derivatives, including structures related to the specified compound, reveals their importance in medicinal chemistry. For instance, thienopyrimidine derivatives have been prepared to enhance their antibacterial, antifungal, and anti-inflammatory activities. These modifications involve the introduction of various substituents into the thieno[2,3-d]pyrimidine heterocyclic ring, demonstrating the chemical versatility and potential for targeted therapeutic applications of these compounds (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018). Further synthetic pathways have been explored for the formation of ring-annulated thiazolo[3,2-a]pyrimidinones, showcasing the compound's utility as a building block for more complex heterocyclic systems (Janardhan, Srinivas, Rajitha, & Péter, 2014).

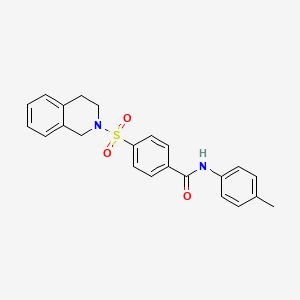

Biological Activities and Potential Therapeutic Applications

The thienopyrimidine derivatives exhibit a wide range of biological activities. They have shown significant antimicrobial activity against various pathogens, suggesting their potential as antimicrobial agents. Such studies indicate the compound's role in developing new therapeutic agents with enhanced efficacy against microbial infections (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019). Additionally, thienopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating the compound's potential in treating inflammation and pain (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Safety And Hazards

Orientations Futures

The future directions for research on “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide” and related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . Additionally, the development of new synthetic strategies for thieno[3,2-d]pyrimidines could also be a promising area of future research .

Propriétés

IUPAC Name |

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3S/c21-13-5-4-8-15(11-13)24-19(26)18-16(9-10-28-18)23(20(24)27)12-17(25)22-14-6-2-1-3-7-14/h1-11,16,18H,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUHVPWUPGBDKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)

![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)